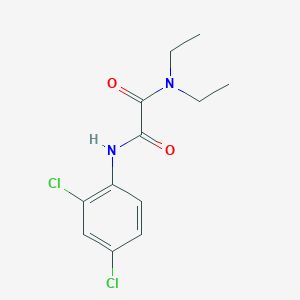![molecular formula C20H18N4O4 B4069778 N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide
説明
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide, also known as TAK-659, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which is involved in the regulation of B cell receptor signaling.
作用機序
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to the activation and proliferation of B cells. N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide selectively binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B cell receptor signaling.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been shown to inhibit the proliferation of B cells and induce apoptosis in B cell malignancies (2). In addition, N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide can reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which may have therapeutic potential for the treatment of inflammatory disorders (3).
実験室実験の利点と制限
The advantages of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide as a research tool include its selectivity for BTK, its potency, and its ability to penetrate cells and tissues. However, the limitations of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide include its potential off-target effects, its toxicity, and its limited solubility in aqueous solutions.
将来の方向性
Future research on N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide could focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide in animal models and clinical trials.
3. Investigation of the efficacy and safety of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
4. Development of novel BTK inhibitors based on the structure of N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide.
Conclusion:
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide is a promising compound with potential as a therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Its selective inhibition of BTK can block B cell receptor signaling and prevent the activation and proliferation of B cells. Further research on N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide and its derivatives could lead to the development of novel therapies for these diseases.
References:
1. Takahashi N, et al. Bioorg Med Chem Lett. 2016;26(20):4974-4978.
2. Ponader S, et al. Blood. 2012;120(26):5188-5198.
3. Chang BY, et al. J Immunol. 2011;186(12):7140-7148.
科学的研究の応用
N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide has been the subject of scientific research due to its potential as a therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The inhibition of BTK by N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide can block B cell receptor signaling and prevent the activation and proliferation of B cells, which are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-17-6-2-5-16(11-17)23-20(25)15-7-8-18(19(10-15)24(26)27)22-13-14-4-3-9-21-12-14/h2-12,22H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQICCPUMRLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4069695.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069698.png)
![1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B4069710.png)
![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine](/img/structure/B4069729.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4069746.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4069763.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)

![{2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenoxy}acetic acid](/img/structure/B4069789.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
![4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069795.png)